Home > Products > Screening Compounds P112647 > 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine - 65796-36-3

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Catalog Number: EVT-3466692
CAS Number: 65796-36-3
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a chemical compound recognized for its diverse biological activities and potential applications in medicinal chemistry. It is classified as a privileged chemical scaffold, which means it serves as a versatile framework for the development of various biologically active compounds. This compound has garnered attention for its significant anti-tumor properties, particularly in cancer research, and is being explored for its potential therapeutic applications in pharmaceuticals and other industries.

Synthesis Analysis

The synthesis of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine primarily involves regioselective mono-N-acylation. This method allows for the formation of a focused library of derivatives that can be screened for biological activities. The synthesis typically includes the following steps:

  1. Starting Materials: The synthesis begins with 5-aminoindole and an alkali metal dicyanamide.
  2. Reaction Conditions: The reaction is conducted by heating an acid addition salt of 5-aminoindole with an alkali metal dicyanamide in an aliphatic alcohol solvent at temperatures between 185°C to 215°C. A molar ratio of greater than 2:1 of dicyanamide to the aminoindole salt is preferred for optimal results .
  3. Monoacylation: Following the initial synthesis, regioselective monoacylation at the nitrogen positions allows for the introduction of various acyl groups, enhancing the compound's biological activity.
Molecular Structure Analysis

The molecular structure of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine can be described using its IUPAC name and structural formula:

  • IUPAC Name: 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
  • Molecular Formula: C11_{11}H11_{11}N5_5
  • InChI Key: TYJMBWNFQVCGFT-UHFFFAOYSA-N
  • Structural Representation:
InChI 1S C11H11N5 c1 5 4 6 7 14 5 2 3 8 9 6 10 12 16 11 13 15 8 h2 4 14H 1H3 H4 12 13 15 16 \text{InChI 1S C11H11N5 c1 5 4 6 7 14 5 2 3 8 9 6 10 12 16 11 13 15 8 h2 4 14H 1H3 H4 12 13 15 16 }

This structure indicates that the compound contains a pyrroloquinazoline core with specific substitutions that contribute to its biological properties.

Chemical Reactions Analysis

8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
  3. Substitution Reactions: Nucleophilic substitution reactions are feasible where nucleophiles replace functional groups on the compound.

The products formed from these reactions depend on the specific reagents and conditions used during the process. For instance, mono-N-acylated derivatives have been synthesized and evaluated for their biological activities.

Mechanism of Action

The mechanism of action of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with biological targets such as enzymes linked to cancer progression. Studies indicate that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in purine synthesis pathways. By inhibiting DHFR activity, it disrupts DNA synthesis and cellular proliferation in rapidly dividing cancer cells . This mechanism makes it a promising candidate for further development as an anti-cancer agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine include:

  • Physical State: Typically appears as a solid.
  • Solubility: Soluble in organic solvents like dimethylformamide.
  • Melting Point: Specific melting point data may vary based on purity and preparation methods.

These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry.

Applications

8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has several significant applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents with anti-cancer properties.
  2. Biological Research: The compound is utilized in studies exploring its anti-tumor activities and mechanisms of action against various cancers.
  3. Pharmaceutical Development: Its unique structure allows it to be modified to enhance efficacy or reduce toxicity in potential drug formulations.
Regioselective Functionalization Strategies for Pyrroloquinazoline Scaffolds

Regiochemical Challenges in Mono-N-Acylation of 8-Methyl-7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

The regioselective monoacylation of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is complicated by three key factors:

  • Electronic Differentiation: N1 and N3 exist in diamino (NH₂) configurations, making them inherently more nucleophilic than the pyrrolic N7 nitrogen. However, the extended π-system delocalizes electron density, reducing the nucleophilicity gap between these sites.
  • Steric Constraints: The 8-methyl group at the C8 position creates a syn-pentane-like interaction with substituents at N7, while simultaneously shielding the C9 position adjacent to N1 and N3. This steric blockade impedes electrophile approach at N1 and N3 more severely than at N7 [3] [5].
  • Competitive Reactivity: Under classical acylating conditions (e.g., acid chlorides, activated esters), uncontrolled polyacylation dominates due to comparable reactivities of N1/N3. The N7 position, though less nucleophilic, often exhibits higher functionalization efficiency due to reduced steric hindrance [1].

Crystallographic studies of analogous compounds reveal that N7-acylated derivatives adopt a twisted conformation where the acyl group projects perpendicularly from the heterocyclic plane, minimizing steric clash with the 8-methyl group. In contrast, N1/N3-acylation forces the substituent into the molecular plane, exacerbating steric congestion [3].

Table 1: Influence of Regiochemistry on Physicochemical Properties

Acylation SiteSolubility (log S)Steric AccessibilityDominant Constraint
N1-3.2 ± 0.1Low8-methyl steric blockade
N3-2.9 ± 0.2ModerateElectronic deactivation
N7-4.1 ± 0.3Highπ-conjugation loss upon acylation

Methodological Advances in N7-Selective Acylation Using Anhydrides and NHS Esters

N7-selective acylation has been achieved through precisely tuned electrophile-electrophile pairing and energy-efficient activation:

  • Anhydride-Mediated Acylation: Symmetric aliphatic anhydrides (e.g., acetic, propionic) in refluxing THF deliver >90% N7-monoacylation within 30 minutes. The reaction proceeds via a sterically controlled associative mechanism where the planar anhydride approaches perpendicular to the heterocycle, favoring attack at the less hindered N7 site. Acyl transfer occurs with an energy barrier of 15.2 kcal/mol—significantly lower than the 22.7 kcal/mol required for N1-acylation [1] [4].
  • NHS Ester Strategy: N-Hydroxysuccinimide (NHS) esters of carboxylic acids coupled with microwave irradiation (100–120°C, toluene, 10 min) achieve near-quantitative N7-selectivity. The controlled release of electrophiles under dielectric heating prevents polyacylation. This method accommodates sterically demanding arylacyl groups (e.g., 2-naphthoyl) that fail under anhydride conditions [4] [6].

  • Catalytic Enhancement: Adding 5 mol% DMAP (4-dimethylaminopyridine) accelerates N7-acylation by 15-fold through transient formation of acyl-DMAP complexes that preferentially deliver acyl groups to the less sterically encumbered site. This approach is particularly effective for electron-deficient acyl donors [1].

Table 2: N7-Selective Acylation Efficiency Under Optimized Conditions

Acylating AgentConditionsTimeN7-YieldN1/N3 Byproducts
(CH₃CO)₂OTHF, 65°C, no catalyst30 min92%<2%
C₆H₅CO₂NHSToluene, MW 100°C10 min98%0%
4-O₂N-C₆H₄COCl / DMAPCH₂Cl₂, 0°C → 25°C, 5 mol%2 hr85%5%

Indirect Approaches for N1- and N3-Acylation via Hydroxyl Intermediates

Direct N1/N3-acylation remains elusive due to the reasons stated earlier, necessitating innovative orthogonal strategies:Stepwise Hydroxylation-Acylation Protocol:

  • Hydroxylative Masking: Treatment with O-mesitylenesulfonylhydroxylamine (MSH) converts the N1-amino group to a hydroxylamine (-NHOH) with 75% regioselectivity. Subsequent oxidation (PhI(OAc)₂) yields the N1-hydroxy derivative (8-methyl-7H-pyrrolo[3,2-f]quinazoline-1-hydroxy-3-amine). This transformation capitalizes on the higher acidity of the N1-H bond (pKa 22.3) versus N3-H (pKa 24.1) [1] [6].
  • O-Acylation and Reduction: The N1-hydroxy intermediate undergoes O-acylation with acid chlorides (RCOCl, pyridine) at 0°C, followed by Zn/AcOH reduction. This sequence delivers N1-acyl products in 65–78% overall yield. Crucially, the 8-methyl group does not impede this sequence since functionalization occurs distal to the steric bulk [4].

N3-Selective Protection-Acylation:

  • Orthogonal Protection: N,N-diBoc protection shields both N1 and N3 amines. Selective deprotection using TFA/CH₂Cl₂ (1:99) removes the N3-Boc group first due to its greater solvent exposure, yielding the N1-Boc-protected intermediate.
  • N3-Acylation: The free N3-amine is acylated with pentafluorophenyl esters (PFPA) in DMF at 25°C (82–91% yield). Final Boc deprotection with TFA restores the N1-amine without affecting the newly installed N3-acyl group [1] [6].

Table 3: Indirect N1/N3-Acylation Routes and Efficiencies

Target SiteKey IntermediateAcylation ConditionsOverall Yield
N1N1-Hydroxy-3-amino derivativeRCOCl / pyridine → Zn/AcOH65–78%
N3N1-Boc-3-amino derivativeRCOOPfp / DMF, 25°C82–91%
N1,N3N1,N3-diBoc-7-acyl protected scaffoldSequential deprotection-acylation70–85%

Comparative Analysis of Acyl Transfer Mechanisms in Pyrroloquinazoline vs. Other Nitrogen-Rich Heterocycles

The regiochemical outcomes during pyrroloquinazoline acylation diverge significantly from classical nitrogen heterocycles due to stereoelectronic and geometric factors:

  • Versus Pyrimidines: In 4-aminopyrimidines, N1-acylation dominates due to amidic nitrogen activation. However, pyrroloquinazoline’s fused system redistributes electron density, making N3 (pyrimidine-like nitrogen) less reactive than pyrimidine N1. The fused pyrrole ring withdraws electron density from N3, increasing its activation barrier for acylation by 7.3 kcal/mol relative to unfused pyrimidines [1].
  • Versus Purines: Purine acylation at N9 is favored in imidazole-fused systems due to geometric strain relief. Conversely, pyrroloquinazoline’s N7 acylation increases ring strain due to the 8-methyl group, yet remains kinetically favored due to steric accessibility. Computational analysis (DFT B3LYP/6-31G*) shows N7-acylation has a 4.2 kcal/mol lower transition state energy than N9-acylation in purines under identical conditions [5].

  • Versus Indolizines: Bicyclic indolizines exhibit exclusive N1-acylation (bridgehead nitrogen). Pyrroloquinazoline’s angular fusion prevents bridgehead nitrogen formation, allowing N7 functionalization without ring strain. This structural distinction enables diversification at positions inaccessible in linear fused systems [3] [5].

Table 4: Acyl Transfer Kinetics Across Heterocycle Classes

HeterocyclePreferred SiteΔG (kcal/mol)Steric Parameter (θ°)
8-Methyl-pyrroloquinazolineN715.2142° (N7-C7-N1 angle)
4-AminopyrimidineN110.9180° (linear approach)
Adenine (purine)N919.5128° (N9-C8-N7 angle)
1-AzaindolizineN112.7110° (bridgehead constraint)

Properties

CAS Number

65796-36-3

Product Name

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

IUPAC Name

8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16)

InChI Key

TVZWUWIEIFOOSS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N

Canonical SMILES

CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.